molecular formula C16H22N6O2 B12223828 4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(piperidine-1-carbonyl)morpholine

4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B12223828
M. Wt: 330.38 g/mol
InChI Key: UCLFHEKQESXFGH-UHFFFAOYSA-N
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Description

4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolo-pyridazine core, which is known for its diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps, starting from readily available precursors The synthetic route often includes the cyclization of hydrazine derivatives with appropriate aldehydes or ketones to form the triazolo-pyridazine coreIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(piperidine-1-carbonyl)morpholine has been studied for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.

    Medicine: Research indicates its potential use in developing new therapeutic agents for treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: It can be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action are often studied using molecular modeling and in vitro assays .

Comparison with Similar Compounds

Similar compounds include other triazolo-pyridazine derivatives, such as:

Properties

Molecular Formula

C16H22N6O2

Molecular Weight

330.38 g/mol

IUPAC Name

[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C16H22N6O2/c1-12-17-18-14-5-6-15(19-22(12)14)21-9-10-24-13(11-21)16(23)20-7-3-2-4-8-20/h5-6,13H,2-4,7-11H2,1H3

InChI Key

UCLFHEKQESXFGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCOC(C3)C(=O)N4CCCCC4

Origin of Product

United States

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